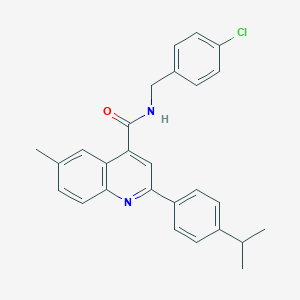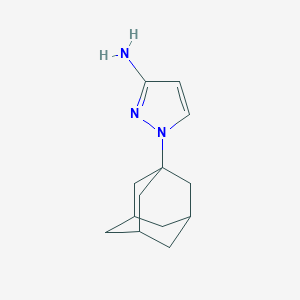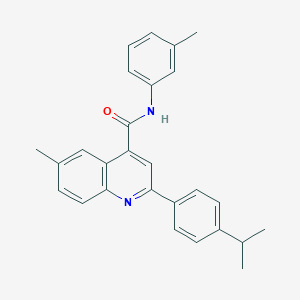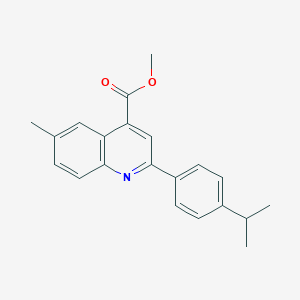![molecular formula C20H15Cl2N3O4S B455032 5-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B455032.png)
5-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a thieno[2,3-d]pyrimidin-4-one moiety, and a dichlorophenoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced via nucleophilic substitution reactions using 2,5-dichlorophenol and an appropriate leaving group.
Synthesis of the Thieno[2,3-d]pyrimidin-4-one Moiety: This moiety can be synthesized through a series of condensation reactions involving thiourea and appropriate aldehydes or ketones.
Coupling Reactions: The final coupling of the synthesized intermediates can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
5-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenoxy group or the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
5-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid: This compound shares a similar thieno[2,3-d]pyrimidin-4-one moiety but differs in the substituents on the phenyl ring and the acetic acid group.
2,4-Dichlorophenoxyacetic acid: A simpler compound with a dichlorophenoxy group, commonly used as a herbicide.
Uniqueness
5-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
特性
分子式 |
C20H15Cl2N3O4S |
|---|---|
分子量 |
464.3g/mol |
IUPAC名 |
5-[(2,5-dichlorophenoxy)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H15Cl2N3O4S/c1-10-7-14-19(30-10)23-11(2)25(20(14)27)24-18(26)16-6-4-13(29-16)9-28-17-8-12(21)3-5-15(17)22/h3-8H,9H2,1-2H3,(H,24,26) |
InChIキー |
GRDMKWNZICNMIC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=C(O3)COC4=C(C=CC(=C4)Cl)Cl)C |
正規SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=C(O3)COC4=C(C=CC(=C4)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxylate](/img/structure/B454951.png)
![[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid](/img/structure/B454953.png)
![3-[(3-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454955.png)

![[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](3,5-DIMETHYLPIPERIDINO)METHANONE](/img/structure/B454958.png)

![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454960.png)
![methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B454961.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B454963.png)
![Isopropyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454964.png)

![[3-(2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B454971.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454972.png)
